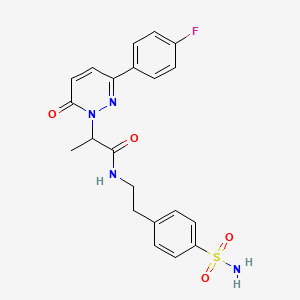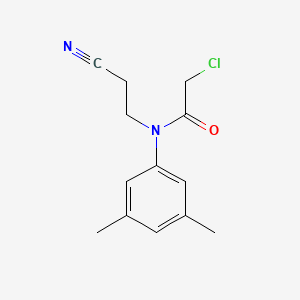
(6-氟-4-((2-甲氧基-5-甲基苯基)氨基)喹啉-3-基)(吗啉基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-Fluoro-4-((2-methoxy-5-methylphenyl)amino)quinolin-3-yl)(morpholino)methanone is a novel heterocyclic molecule that is likely to possess interesting chemical and biological properties due to its complex structure. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds that share structural similarities. For instance, 6-methoxy-4-quinolone (6-MOQ) is a fluorophore with strong fluorescence and stability in a wide pH range, which suggests potential applications in biomedical analysis . Another related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, has been synthesized and evaluated for antiproliferative activity, indicating possible bioactivity for the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a suitable precursor molecule. For example, the synthesis of 6-MOQ-NH2, a derivative of 6-MOQ, was achieved for use as a fluorescent labeling reagent . Similarly, the synthesis of the bioactive heterocycle mentioned in the second paper involved the reaction of 3-(piperidin-4-yl)benzo[d]isoxazole with other reagents . These examples suggest that the synthesis of 6-Fluoro-4-((2-methoxy-5-methylphenyl)amino)quinolin-3-yl)(morpholino)methanone would also require careful selection of starting materials and reaction conditions to ensure the correct assembly of the molecule.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using various spectroscopic techniques. In the case of the bioactive heterocycle studied in the second paper, IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies were used to confirm the structure . These techniques would also be applicable to the analysis of 6-Fluoro-4-((2-methoxy-5-methylphenyl)amino)quinolin-3-yl)(morpholino)methanone, providing detailed information about its molecular conformation and the nature of its chemical bonds.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and molecular structure. For instance, the presence of a morpholino group and a quinolone moiety suggests potential sites for chemical reactions, such as nucleophilic substitution or addition reactions. The stability of the molecule under various conditions, as demonstrated by the related compound 6-MOQ , would also be an important factor in determining its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The fluorophore 6-MOQ exhibits strong fluorescence and high stability, which are desirable properties for applications in fluorescence-based assays . The antiproliferative compound's structure is stabilized by intra- and intermolecular hydrogen bonds, which could also be relevant for the compound . These properties, including solubility, melting point, and stability, would need to be empirically determined to fully understand the compound's potential applications.
科学研究应用
氟喹诺酮类抗菌研究
氟喹诺酮类药物,如 AM-1155(一种新型的 6-氟-8-甲氧基喹诺酮),因其抗菌特性而被广泛研究。涉及 AM-1155 的研究表明其具有强大的抗菌活性和良好的药代动力学,使其成为针对各种细菌感染的临床应用的有希望的候选药物。对 AM-1155 的研究探讨了其在健康志愿者中的药代动力学,表明其耐受性良好,并且能够达到治疗浓度 (Nakashima et al., 1995)。
光毒性研究
对氟喹诺酮类药物光毒性的研究对于了解其安全性至关重要。例如,莫西沙星是一种氟喹诺酮类药物,在健康志愿者中与左氧氟沙星的光毒性进行了比较。这项研究对于评估氟喹诺酮类药物在阳光照射下的使用风险非常重要,有助于更安全地开发和使用药物 (Man et al., 1999)。
代谢和排泄研究
了解与“(6-氟-4-((2-甲氧基-5-甲基苯基)氨基)喹啉-3-基)(吗啉基)甲酮”类似的化合物的代谢和排泄对于评估其药代动力学和对健康的潜在影响至关重要。对阿氟喹酮等化合物的研究提供了对其代谢途径的见解,突出了这些过程在药物开发和安全性评估中的重要性 (Furuuchi et al., 1983)。
神经系统疾病研究
对与喹啉结构相关的喹啉酸和犬尿氨酸途径的研究对神经系统疾病具有影响。这些研究调查了神经毒性和神经保护性代谢物之间的平衡,有助于我们理解阿尔茨海默病和亨廷顿病等疾病。此类研究对针对犬尿氨酸途径的治疗策略具有潜在影响 (Heyes et al., 1992)。
属性
IUPAC Name |
[6-fluoro-4-(2-methoxy-5-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14-3-6-20(28-2)19(11-14)25-21-16-12-15(23)4-5-18(16)24-13-17(21)22(27)26-7-9-29-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFMKVDHZFWQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)



![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)
![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)
